CNBCA Exhibits 5.7-Fold Improved Potency Over Parent Compound CNBDA Against SHP2 Enzyme Activity
CNBCA was derived from the parent compound CNBDA through the removal of one butyric acid group. This structural modification resulted in a 5.7-fold improvement in potency against SHP2 enzyme activity in vitro [1]. The potency gain is directly attributable to the rational design of CNBCA as an active-site inhibitor, which enhances its binding affinity and inhibitory capacity relative to its progenitor [2].
| Evidence Dimension | In vitro SHP2 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.87 μM |
| Comparator Or Baseline | CNBDA (parent compound) |
| Quantified Difference | 5.7-fold improvement in potency |
| Conditions | In vitro phosphatase assay; purified SHP2 enzyme |
Why This Matters
This potency gain demonstrates that CNBCA is a rationally optimized derivative, providing researchers with a more efficacious tool for probing SHP2 biology than the parent compound CNBDA.
- [1] Lade DM, Agazie YM. Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes. ACS Bio Med Chem Au. 2023;3(5):418-428. doi:10.1021/acsbiomedchemau.3c00024 View Source
- [2] CNBCA. TargetMol. Accessed 2026. View Source
